5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound 5-(thiophen-2-yl)-7-(trifluoromethyl)-thiazolo[4,5-b]pyridin-2-amine is systematically named according to IUPAC rules. The bicyclic core consists of a fused thiazole and pyridine ring system, with the thiazole ring positioned at the 4,5-b junction relative to the pyridine. The substituents are assigned based on their positions: a thiophen-2-yl group at position 5 of the thiazolo-pyridine scaffold and a trifluoromethyl group at position 7. The amine functional group resides at position 2 of the thiazole ring.
Molecular Formula and Constitutional Analysis
The molecular formula is C₁₁H₆F₃N₃S₂ , with a molecular weight of 301.31 g/mol . The compound contains:
- C₁₁ : Carbon atoms distributed across the thiophene ring, thiazolo-pyridine core, and substituents.
- H₆ : Hydrogen atoms on the aromatic rings and amine group.
- F₃ : Trifluoromethyl group.
- N₃ : Nitrogen atoms in the thiazole ring, pyridine ring, and amine group.
- S₂ : Sulfur atoms in the thiazole ring and thiophene substituent.
| Element | Count | Role |
|---|---|---|
| Carbon (C) | 11 | Scaffold and substituents |
| Hydrogen (H) | 6 | Aromatic and amine protons |
| Fluorine (F) | 3 | Trifluoromethyl group |
| Nitrogen (N) | 3 | Heterocyclic and amine moieties |
| Sulfur (S) | 2 | Thiazole and thiophene rings |
X-ray Crystallographic Studies and Solid-State Arrangement
No X-ray crystallographic data for this compound are reported in the available literature. However, structural analogs like thiazolo[5,4-b]pyridine derivatives exhibit planar heterocyclic cores with intermolecular hydrogen bonding between amine groups and adjacent electronegative atoms (e.g., sulfur or oxygen). The absence of reported crystallographic studies for this specific compound highlights a gap in structural characterization.
Spectroscopic Characterization
¹H and ¹³C NMR
While explicit NMR data for this compound are not provided in the literature, its structure predicts the following spectral features:
- ¹H NMR :
- Thiophene protons : Aromatic signals between 6.8–7.4 ppm (doublets and triplets).
- Trifluoromethyl group : A singlet near δ 6.0–7.0 ppm (if coupled to adjacent protons) or absent due to equivalent fluorine atoms.
- Amine proton : Broad signal around δ 5.0–6.0 ppm (exchange broadened).
- ¹³C NMR :
FT-IR
Characteristic absorption bands would include:
- N-H stretch : Broad peak between 3300–3500 cm⁻¹ (amine).
- C=N/C=C : Aromatic stretches in 1450–1600 cm⁻¹ .
- S-C : Thiophene/thiazole vibrations near 700–800 cm⁻¹ .
UV-Vis
The compound is expected to exhibit absorption bands in the 250–350 nm range due to π-π* transitions in the conjugated heterocyclic system. The trifluoromethyl group may introduce bathochromic shifts compared to unsubstituted analogs.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry data for this compound is limited, but fragmentation patterns can be inferred from related structures:
| Fragment | Mass (m/z) | Proposed Structure |
|---|---|---|
| [M+H]⁺ | 302.0 | Molecular ion |
| [M+H-F₃C]⁺ | 196.0 | Loss of trifluoromethyl group |
| [M+H-C₄H₃S]⁺ | 224.0 | Loss of thiophene ring |
| [Thiazolo-pyridine core]⁺ | 151.0 | Fragmentation of the bicyclic system |
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3S2/c12-11(13,14)5-4-6(7-2-1-3-18-7)16-9-8(5)19-10(15)17-9/h1-4H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISPEUQFVJAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a trifluoromethylated pyridine derivative under specific conditions to form the desired thiazolo[4,5-b]pyridine core . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the thiophene or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The trifluoromethyl group and the thiazole ring contribute to its binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues of Thiazolo[4,5-b]pyridin-2-amine Derivatives
The following table compares the target compound with structurally similar derivatives, focusing on substituent variations, molecular properties, and reported applications:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The trifluoromethyl group at position 7 (target compound) enhances metabolic stability compared to non-fluorinated analogues. The 3,4,5-trimethoxyphenyl substituent in the difluoromethyl derivative (C₁₆H₁₅F₂N₃O₃S) is associated with improved solubility and anticancer activity in preclinical models .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) is a common method for thiazolo[4,5-d]pyrimidine derivatives, but thiazolo[4,5-b]pyridines often require conventional condensation reactions due to steric constraints .
Biological Activity
5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C11H6F3N3S
- Molecular Weight : 273.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Antimicrobial Activity :
A study evaluated the effectiveness of the compound against various strains of bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for bacterial infections. -
Anticancer Effects :
In vitro studies on HeLa cells demonstrated that the compound induced significant apoptosis at a concentration of 10.5 µM. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways. -
Inflammation Modulation :
Research involving RAW264.7 macrophages showed that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 at an IC50 value of 20 µM, indicating its potential use in treating inflammatory diseases.
Q & A
Advanced Research Question
- Trifluoromethyl (CF3) : Strong electron-withdrawing effect increases electrophilicity at C7, directing nucleophilic attacks (e.g., amination) .
- Thiophen-2-yl : Electron-rich heteroaryl group enhances π-stacking in biological targets and stabilizes intermediates during coupling reactions .
- Steric effects : Bulky substituents at C5/C7 may require tailored catalysts (e.g., Pd-Ad2nBuP) for efficient cross-coupling .
What methodologies are used to evaluate biological activity (e.g., antimicrobial)?
Advanced Research Question
- In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, E. coli) .
- Enzyme inhibition studies : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .
How is regioselectivity controlled during electrophilic substitution reactions?
Advanced Research Question
- Directing groups : Amino groups at C2 activate the pyridine ring for electrophilic substitution at C5 (e.g., nitration, bromination) .
- Solvent effects : Protic solvents (e.g., H2SO4) favor electrophilic attack on electron-rich positions (e.g., thiophen-2-yl substituent directs formylation to C5 of the furan ring) .
How can computational modeling (e.g., molecular docking) predict biological interactions?
Advanced Research Question
- Docking software : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., M. tuberculosis enoyl-ACP reductase) .
- Pharmacophore mapping : Identifies critical interactions (e.g., hydrogen bonds between CF3 and active-site residues) .
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in explicit solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
